- Aerobic Visible-Light-Driven Borylation of Heteroarenes in a Gel NanoreactorOrganic Letters, 2021, 23(6), 2320-2325,
Cas no 942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone)

942070-32-8 structure
Nome del prodotto:1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
Numero CAS:942070-32-8
MF:C12H17BO3S
MW:252.137582540512
MDL:MFCD08063138
CID:839633
PubChem ID:53398602
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
- 5-Acetylthiophene-2-boronic acid pinacol ester
- 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone (ACI)
- 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
- 2-(5-Acetylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-6729138
- 1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-THIENYL]ETHANONE
- SCHEMBL12785064
- AKOS015950059
- CS-0189952
- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
- DTXSID10694515
- MB05325
- D71557
- MFCD08063138
- PS-12993
- 942070-32-8
-
- MDL: MFCD08063138
- Inchi: 1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
- Chiave InChI: NQCVKFAFBSIAPA-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)S1
Proprietà calcolate
- Massa esatta: 252.099
- Massa monoisotopica: 252.099
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 314
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.8A^2
Proprietà sperimentali
- Densità: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 64-66 ºC
- PSA: 63.77000
- LogP: 2.24990
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB389978-5 g |
5-Acetylthiophene-2-boronic acid pinacol ester |
942070-32-8 | 5g |
€326.70 | 2023-04-25 | ||
Enamine | EN300-6729138-2.5g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 2.5g |
$838.0 | 2025-03-13 | |
Enamine | EN300-6729138-0.25g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 0.25g |
$393.0 | 2025-03-13 | |
Ambeed | A106507-100mg |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 98+% | 100mg |
$8.0 | 2025-02-21 | |
Ambeed | A106507-5g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 98+% | 5g |
$130.0 | 2025-02-21 | |
TRC | T302848-500mg |
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |
942070-32-8 | 500mg |
$ 115.00 | 2022-06-02 | ||
Enamine | EN300-6729138-10.0g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 10.0g |
$1839.0 | 2025-03-13 | |
Enamine | EN300-6729138-1.0g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 1.0g |
$428.0 | 2025-03-13 | |
Chemenu | CM219243-25g |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |
942070-32-8 | 95 % | 25g |
$831 | 2021-08-04 | |
Enamine | EN300-6729138-0.1g |
1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |
942070-32-8 | 95.0% | 0.1g |
$376.0 | 2025-03-13 |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Oxygen , 1,1-Dimethylethyl N-[(1S)-4-(octadecylamino)-1-[(octadecylamino)carbonyl]-4-oxob… Solvents: Acetonitrile , Water ; 1.5 min, rt → 150 °C; 150 °C → rt; 2 h, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene ; rt → 120 °C; 4 h, 120 °C
Riferimento
- Imide sulfonate photoacid generator with high yield of acid, composition and application thereof, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 90 °C
Riferimento
- Preparation of pyrimidine compounds as tuberculosis inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 30 min, rt
1.2 30 min, rt
Riferimento
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalizationTetrahedron, 2008, 64(26), 6103-6114,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt → 90 °C
Riferimento
- 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 80 °C
1.2 12 h, 80 °C
Riferimento
- Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of SubstratesJournal of the American Chemical Society, 2021, 143(13), 5022-5037,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Riferimento
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and HeteroaromaticsOrganic Letters, 2021, 23(5), 1561-1565,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Dodecanenitrile , Diisopropylethylamine Solvents: Acetonitrile , Water ; 30 min, 1 atm, 23 °C
Riferimento
- Rapid Access to Borylated Thiophenes Enabled by Visible LightOrganic Letters, 2020, 22(8), 3273-3278,
Synthetic Routes 9
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; < 1 atm, 40 °C
Riferimento
- Stereocomplementary asymmetric bioreduction of boron-containing ketones mediated by alcohol dehydrogenasesTetrahedron: Asymmetry, 2011, 22(18-19), 1772-1777,
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Raw materials
- 2-Acetyl-5-chlorothiophene
- 2,3-Dimethylbutane-2,3-diol
- 2-Acetylthiophene
- (5-acetylthiophen-2-yl)boronic acid
- Bis(pinacolato)diborane
- Ethanone,1-(5-amino-2-thienyl)-
- Pinacolborane
- 1-(5-bromothiophen-2-yl)ethan-1-one
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preparation Products
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Letteratura correlata
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone) Prodotti correlati
- 2279124-49-9([(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride)
- 2137991-78-5(2-Methyl-1-(2-methylpiperidin-4-yl)piperazine)
- 1391444-33-9(METHYL (3R)-3-AMINO-3-(2-METHYLPHENYL)PROPANOATE HYDROCHLORIDE)
- 2199585-60-7(N-(2-{[1-(2,4-difluorophenyl)pyrrolidin-3-yl]carbamoyl}ethyl)prop-2-enamide)
- 37052-78-1(5-Methoxy-2-benzimidazolethiol)
- 188751-52-2({4-(tert-Butoxycarbonyl)aminophenoxy}acetic Acid)
- 2248358-72-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-(propan-2-yl)benzoate)
- 2229637-42-5(1-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropan-1-amine)
- 2227898-68-0(rac-ethyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate)
- 72210-17-4(2-(2-aminoethoxy)aniline)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942070-32-8)1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

Purezza:99%/99%/99%
Quantità:1.0g/5.0g/10.0g
Prezzo ($):193.0/303.0/404.0